2-Fluoroethyl fluoroacetate

Toxicology Safety Assessment Risk Management

2-Fluoroethyl fluoroacetate (CAS 459-99-4) is a difluorinated organic ester with the molecular formula C₄H₆F₂O₂ and a molecular weight of 124.09 g/mol. It is the fluoroacetate ester of 2-fluoroethanol.

Molecular Formula C4H6F2O2
Molecular Weight 124.09 g/mol
CAS No. 459-99-4
Cat. No. B15290528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroethyl fluoroacetate
CAS459-99-4
Molecular FormulaC4H6F2O2
Molecular Weight124.09 g/mol
Structural Identifiers
SMILESC(CF)OC(=O)CF
InChIInChI=1S/C4H6F2O2/c5-1-2-8-4(7)3-6/h1-3H2
InChIKeyZIJVALRYXQXDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoroethyl Fluoroacetate (CAS 459-99-4) Technical Specifications and Procurement Baseline


2-Fluoroethyl fluoroacetate (CAS 459-99-4) is a difluorinated organic ester with the molecular formula C₄H₆F₂O₂ and a molecular weight of 124.09 g/mol . It is the fluoroacetate ester of 2-fluoroethanol [1]. This compound exhibits a boiling point of 105.4±20.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, and a predicted LogP of approximately 0.75 . Its moderate volatility and solubility in organic solvents make it a specialized intermediate in synthetic chemistry .

Why 2-Fluoroethyl Fluoroacetate Cannot Be Replaced by Unfluorinated or Monofluorinated Analogs


Generic substitution with unfluorinated or simpler monofluorinated analogs (e.g., ethyl acetate, ethyl fluoroacetate) is not scientifically valid due to the presence of fluorine atoms on both the acyl and alkyl moieties of 2-fluoroethyl fluoroacetate. This dual fluorination significantly alters the compound's physicochemical properties, including its lipophilicity and metabolic stability, which directly impact its utility in specialized applications such as radiotracer development and antifouling formulations . In particular, the unique toxicity profile of this compound, which is quantitatively distinct from its closest structural relative methyl fluoroacetate, underscores the critical need for precise identification and sourcing [1][2].

Quantitative Differentiation of 2-Fluoroethyl Fluoroacetate from Closest Analogs


Acute Oral Toxicity: 2-Fluoroethyl Fluoroacetate vs. Methyl Fluoroacetate

2-Fluoroethyl fluoroacetate demonstrates a quantifiable increase in acute oral toxicity compared to its closest structural analog, methyl fluoroacetate. Data from toxicological studies indicate that 2-fluoroethyl fluoroacetate is twice as lethal [1][2]. This difference is critical for safety protocols and risk assessment when selecting a fluoroacetate ester for applications requiring high biological activity or for establishing stringent handling procedures.

Toxicology Safety Assessment Risk Management

Tumor Uptake of 18F-Labeled Analog: 18F-Fluoroacetate vs. 11C-Acetate in Prostate Cancer Models

The 18F-labeled analog of fluoroacetate (18F-FAC), which is directly synthesized from 2-fluoroethyl fluoroacetate derivatives, shows superior tumor uptake compared to the widely used 11C-acetate (11C-ACE) in preclinical prostate cancer models. A direct in vivo comparison in CWR22 tumor-bearing mice demonstrated a significantly higher percentage of injected dose per gram of tissue (%ID/g) for 18F-FAC [1][2]. This enhanced uptake, combined with the longer half-life of 18F (110 min) versus 11C (20.4 min), provides a clear logistical and diagnostic advantage for PET imaging.

PET Imaging Radiopharmaceuticals Oncology

Excretion Pathway Differentiation: 18F-Fluoroacetate vs. 3H-Acetate

Biodistribution studies reveal a marked difference in the primary excretion pathway between 18F-fluoroacetate (18F-FAc) and tritiated acetate (3H-Ac). While both tracers show similar initial tumor uptake, 18F-FAc exhibits a strong hepatobiliary excretion pattern, with approximately 10-fold higher intestinal uptake and 2-fold higher kidney uptake compared to 3H-Ac [1]. This distinct biodistribution profile is a critical differentiator for applications where minimizing renal clearance or targeting hepatic pathways is desired.

PET Imaging Biodistribution Pharmacokinetics

Antifouling Formulation: 2-Fluoroethyl Fluoroacetate as a Differentiated Additive

In the context of antifouling paint formulations, 2-fluoroethyl fluoroacetate is specifically claimed as an active component alongside other halogenated compounds [1]. While quantitative performance data against other fluoroesters in this specific application is not provided in the patent, its inclusion in a broad class of 'organic compound containing an ω-monofluoro normal saturated fatty group' suggests a functional utility derived from its unique dual-fluorinated structure [1]. This patent specifically distinguishes it from other potential additives like 2-chloroethyl fluoroacetate or 2-fluoroethyl o-fluorocaproate [1].

Antifouling Coatings Marine Chemistry Material Science

Key Application Scenarios for 2-Fluoroethyl Fluoroacetate Driven by Quantitative Differentiation


Development of 18F-Labeled PET Radiotracers for Prostate and Hepatocellular Carcinoma Imaging

Based on the 5.1-fold higher tumor uptake of the 18F-fluoroacetate analog compared to 11C-acetate [1] and its distinct hepatobiliary excretion profile [2], 2-fluoroethyl fluoroacetate is a critical precursor for synthesizing long-lived 18F-labeled tracers. This application scenario directly leverages the compound's dual fluorination to achieve a desirable radiolabeling outcome, enabling multi-center clinical trials and wider clinical adoption of acetate-based PET imaging for prostate and hepatocellular cancers [1][2].

High-Potency Bioactive Agent in Targeted Toxicological Studies

The compound's verified 2-fold higher acute toxicity compared to methyl fluoroacetate [3][4] positions it as a potent tool in specific biochemical research. This includes studies on the tricarboxylic acid (TCA) cycle, where fluoroacetate is known to inhibit aconitase after conversion to fluorocitrate. The heightened toxicity of 2-fluoroethyl fluoroacetate allows for more sensitive assays or lower dosing requirements in experimental models where acute metabolic disruption is the goal [3].

Specialty Antifouling Coating Formulation per Patented Technology

For industrial formulators developing marine antifouling paints, the procurement of 2-fluoroethyl fluoroacetate is justified by its explicit mention in US Patent 2,800,412 [5]. This provides a clear, legally-defensible path for incorporating the compound into a coating matrix as a bioactive additive. Its selection over other fluoroacetate esters is directly supported by the patent's claims, making it a targeted choice for product development in this niche [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoroethyl fluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.